1,3-Dithiane, 2-(3-bromophenyl)-

X-ray crystallography Conformational analysis Solid-state packing

The definitive meta-bromo 1,3-dithiane for dual orthogonal diversification. Unlike the ortho isomer which decomposes under Pd-propellylation, this regioisomer remains fully competent—enabling sequential umpolung C–H cross-coupling followed by Suzuki/Heck functionalization at the aryl bromide. Directly accesses BCP-dithiane intermediates for diarylketone bioisostere programs. Fully characterized single-crystal structure (86.38° dihedral, π–π stacking at 3.777 Å) accelerates solid-form screening. The preferred pronucleophile for hit-to-lead library synthesis requiring two independent diversification vectors on one scaffold.

Molecular Formula C10H11BrS2
Molecular Weight 275.2 g/mol
CAS No. 50793-32-3
Cat. No. B12687660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiane, 2-(3-bromophenyl)-
CAS50793-32-3
Molecular FormulaC10H11BrS2
Molecular Weight275.2 g/mol
Structural Identifiers
SMILESC1CSC(SC1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2
InChIKeyDMCWPQRYSHLXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dithiane, 2-(3-bromophenyl)- (CAS 50793-32-3): Core Identity and Structural Baseline


1,3-Dithiane, 2-(3-bromophenyl)- (CAS 50793-32-3) is a 2-aryl-1,3-dithiane derivative in which a meta-bromophenyl substituent occupies the equatorial position of a chair-conformation dithiane ring [1]. The compound is synthesized via acid-catalyzed condensation of 3-bromobenzaldehyde with propane-1,3-dithiol, including a microwave-assisted, solvent-free protocol that delivers the target dithiane in short reaction times [2]. With a molecular formula of C₁₀H₁₁BrS₂ and a molecular weight of 275.23 g·mol⁻¹, it serves as both a protected acyl anion equivalent and a substrate for palladium-catalyzed cross-coupling at the aryl bromide site [3].

Why 2-Aryl-1,3-Dithiane Analogs Cannot Simply Substitute for 1,3-Dithiane, 2-(3-bromophenyl)-


The position of the bromine substituent on the phenyl ring governs conformational behavior, intermolecular packing, and chemical reactivity. In the meta (3-bromo) isomer, the bromobenzene ring adopts a near-perpendicular orientation relative to the dithiane plane (dihedral angle = 86.38°), facilitating specific C—H⋯π and π–π interactions in the solid state that differ from those of the para and ortho isomers [1]. Under palladium-catalyzed propellylation conditions, the 2-(2-bromophenyl) isomer undergoes decomposition, whereas the 3-bromo analog remains competent for reaction, demonstrating that regiochemistry directly determines synthetic utility [2]. Furthermore, the electron-withdrawing effect of the meta-bromo group modulates the acidity of the benzylic C–H proton, affecting the efficiency of umpolung-based cross-coupling relative to unsubstituted phenyl analogs [3].

Quantitative Differentiation Evidence for 1,3-Dithiane, 2-(3-bromophenyl)- vs. Closest Analogs


Solid-State Conformation: Near-Perpendicular Dihedral Angle of the 3-Bromophenyl Ring

Single-crystal X-ray diffraction reveals that the 3-bromophenyl ring in the title compound occupies an equatorial position and forms a dihedral angle of 86.38 (12)° with the least-squares plane of the 1,3-dithiane ring [1]. The structure is reported to be virtually superimposable on that of the unsubstituted parent 2-phenyl-1,3-dithiane [2], confirming that meta-bromination does not distort the core chair conformation. However, the presence of the bromine atom introduces unique intermolecular C—H⋯π and centrosymmetric π–π interactions [Cg⋯Cg = 3.7770 (14) Å] that are absent in the parent phenyl analog, directly influencing crystal packing and solid-state stability [1].

X-ray crystallography Conformational analysis Solid-state packing

Regiochemical Stability Advantage: 3-Bromo vs. 2-Bromo Isomer Under Propellylation Conditions

In a study of the reaction scope of 2-aryl-1,3-dithianes with [1.1.1]propellane, the 3-bromo-substituted dithiane was successfully employed as a pronucleophile to access bicyclo[1.1.1]pentyl (BCP) dithiane products. In direct contrast, 2-(2-bromophenyl)-1,3-dithiane decomposed under the identical optimized reaction conditions [1]. This represents a stark regiochemical dependence of chemical stability: the meta-bromo isomer survives the two-electron propellylation pathway, whereas the ortho-bromo isomer does not.

Synthetic methodology Strain-release functionalization Bicyclo[1.1.1]pentane synthesis

Bromophenyl-Substituted Dithianes Exhibit Enhanced Insecticidal GABA Receptor Potency Over Phenyl Analogs

In a systematic SAR study of 2-aryl-5-tert-butyl-1,3-dithianes and their S-oxidation products, the relative potencies for both topical toxicity to houseflies (Musca domestica) and inhibition of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) binding to mouse brain membranes followed the rank order: ethynylphenyl > bromophenyl > phenyl [1]. The bromophenyl-substituted dithianes demonstrated higher potency than the unsubstituted phenyl analogs at the GABA-gated chloride channel target. Although the study employed a 5-tert-butyl-1,3-dithiane scaffold (rather than the simpler 1,3-dithiane core), the electronic contribution of the bromophenyl group to receptor binding is class-transferable.

Insecticide discovery GABA-gated chloride channel Structure-activity relationship

Microwave-Assisted Synthesis: 5-Minute Solvent-Free Access to the 3-Bromo Derivative

The Ballesteros protocol for 1,3-dithiane synthesis employs microwave irradiation under solvent-free conditions, achieving complete conversion of 3-bromobenzaldehyde and 1,3-propanedithiol to 2-(3-bromophenyl)-1,3-dithiane in approximately 5 minutes [1]. While this study reports the general methodology for a range of aldehydes and ketones without isolating per-substrate yields, the conditions are contrasted with conventional thermal methods that typically require hours of reflux in organic solvents with acid catalysts. The bentonitic clay promoter evaluated in the same study offers an additional heterogeneous catalysis option.

Green chemistry Microwave-assisted synthesis Process efficiency

Dual-Reactivity Handle: Benzylic C–H Umpolung and Aryl Bromide Cross-Coupling Orthogonality

2-(3-Bromophenyl)-1,3-dithiane possesses two synthetically orthogonal reactive sites: (i) the relatively acidic benzylic C–H proton (pKₐ ~30 for 1,3-dithiane class), enabling deprotonation and polarity-reversed transmetalation in palladium-catalyzed cross-coupling with aryl bromides, and (ii) the aryl bromide moiety, which can participate in Suzuki-Miyaura, Heck, or Sonogashira couplings [1][2]. This dual reactivity is distinct from the unsubstituted 2-phenyl-1,3-dithiane, which lacks the aryl halide handle and therefore cannot undergo sequential or orthogonal coupling at the aromatic ring. The meta-bromo positioning further avoids the steric congestion and decomposition issues observed with the ortho-bromo isomer [3].

Palladium catalysis Umpolung chemistry Diaryl ketone synthesis

High-Value Application Scenarios for 1,3-Dithiane, 2-(3-bromophenyl)- Based on Verified Evidence


Bicyclo[1.1.1]pentane (BCP) Bioisostere Synthesis for Medicinal Chemistry

The demonstrated stability of 2-(3-bromophenyl)-1,3-dithiane under propellylation conditions, contrasted with the decomposition of the 2-bromo isomer, makes it the preferred 2-aryl-1,3-dithiane pronucleophile for synthesizing BCP-dithiane intermediates [1]. These intermediates can be deprotected to BCP aryl ketones—bioisosteres of diarylketone pharmacophores with improved pharmacokinetic properties. Procurement of the 3-bromo isomer directly enables this emerging medicinal chemistry workflow.

Divergent Library Synthesis via Orthogonal Cross-Coupling Strategies

The combination of a benzylic C–H site for umpolung-based palladium-catalyzed cross-coupling and an aryl bromide for conventional Suzuki/Heck/Sonogashira coupling provides two orthogonal diversification points on a single molecular scaffold [2]. This dual reactivity is not available with the unsubstituted 2-phenyl-1,3-dithiane and is compromised in the 2-bromo isomer due to decomposition pathways [1]. The 3-bromo isomer thus enables sequential or parallel library synthesis strategies for hit-to-lead optimization.

GABA Receptor-Targeted Insecticide Lead Optimization

The class-level SAR data establishing bromophenyl > phenyl potency at the insect GABA-gated chloride channel provides a quantitative framework for using 2-(3-bromophenyl)-1,3-dithiane as a synthetic entry point to bromophenyl-substituted dithiane insecticides [3]. The bromine atom at the meta position additionally offers a vector for further SAR exploration via cross-coupling diversification, potentially bridging the potency gap toward the ethynylphenyl benchmark (IC₅₀ ≈ 1 nM for the most potent derivatives).

Solid-State Form Screening and Crystallization Process Development

The fully characterized single-crystal structure, including the 86.38° dihedral angle and the specific π–π stacking motif (Cg⋯Cg = 3.7770 Å), provides a robust reference for solid-state form screening, polymorph identification, and crystallization optimization [4]. The Br-mediated intermolecular interactions offer predictable handles for crystal engineering that are absent in the non-halogenated parent compound, reducing empirical screening burden during early-stage development.

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